molecular formula C21H20O4 B11155185 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one

7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11155185
M. Wt: 336.4 g/mol
InChI Key: KMTUAPGWCIUDDI-UHFFFAOYSA-N
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Description

7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative characterized by a propyl group at the 4-position and a (1-oxo-1-phenylpropan-2-yl)oxy substituent at the 7-position. The chromen-2-one core is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. The propyl group enhances lipophilicity, while the 7-position substituent introduces a phenyl ketone moiety, which may influence biological interactions such as enzyme inhibition or receptor binding .

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

7-(1-oxo-1-phenylpropan-2-yl)oxy-4-propylchromen-2-one

InChI

InChI=1S/C21H20O4/c1-3-7-16-12-20(22)25-19-13-17(10-11-18(16)19)24-14(2)21(23)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3

InChI Key

KMTUAPGWCIUDDI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propyl-2H-chromen-2-one and 1-oxo-1-phenylpropan-2-yl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 1-oxo-1-phenylpropan-2-yl chloride reacts with the hydroxyl group at the 7-position of the chromen-2-one core, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.

    Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cellular signaling and function.

    Altering Gene Expression: It may influence the expression of certain genes, thereby affecting cellular processes and functions.

Comparison with Similar Compounds

Structural Variations and Key Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents Key Structural Differences Biological Activities
Target Compound 4-propyl, 7-[(1-oxo-1-phenylpropan-2-yl)oxy] Unique 7-position oxy-ketone group with phenylpropan-2-yl chain Potential neuroprotective, anti-inflammatory, and MAO-B inhibition
7-(Benzyloxy)-4-propyl-2H-chromen-2-one 4-propyl, 7-benzyloxy Benzyloxy group instead of oxy-ketone at position 7 MAO-B inhibition, antioxidant properties
7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one 4-propyl, 7-[2-(3-methoxyphenyl)-2-oxoethoxy] Methoxy-phenyl group in the 7-position substituent Anti-inflammatory, antioxidant
7-[(2-Oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one 4-propyl, 7-(2-oxocyclohexyl)oxy Cyclohexyl ketone substituent at position 7 Altered solubility and metabolic stability
6-Chloro-7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one 4-propyl, 6-chloro, 7-(4-methoxybenzyl)oxy Chlorine at position 6 and methoxybenzyl group at position 7 Enhanced antimicrobial activity, increased electronegativity
4-Butyl-8-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one 4-butyl, 8-methyl, 7-(1-methyl-2-oxo-2-phenylethoxy) Butyl group at position 4 and methylated oxy-ketone substituent Prolonged metabolic half-life due to longer alkyl chain

Impact of Substituents on Physicochemical Properties

  • 4-Position Alkyl Groups: Propyl vs. Methyl/Butyl: The propyl group in the target compound balances lipophilicity and membrane permeability better than shorter (methyl) or longer (butyl) chains. Propyl enhances bioavailability compared to methyl while avoiding excessive hydrophobicity seen with butyl .
  • 7-Position Substituents :

    • Oxy-Ketone vs. Benzyloxy/Methoxy : The (1-oxo-1-phenylpropan-2-yl)oxy group in the target compound introduces a ketone oxygen for hydrogen bonding and a phenyl ring for π-π interactions, which may enhance binding to enzymes like MAO-B compared to simpler ethers (e.g., benzyloxy) .
    • Bulkier Groups (Cyclohexyl) : Cyclohexyl substituents () reduce solubility but improve metabolic stability due to steric hindrance against enzymatic degradation.

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